molecular formula C8H12N2O2S B1188394 3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one

3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B1188394
M. Wt: 200.26g/mol
InChI Key: QYNKHRCAOFWUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

The synthesis of 3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, ethyl mercaptan, and a pyrimidine derivative.

    Reaction Conditions: The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.

    Synthetic Route:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as amines or halides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the ethylsulfanyl group and the formation of hydroxyl derivatives.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites on enzymes, inhibiting their activity, or modulating receptor functions. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological activity.

Comparison with Similar Compounds

1-Ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one can be compared with other similar compounds, such as:

    2-Mercaptopyrimidine: This compound has a similar sulfur-containing group but lacks the ethyl substitution, resulting in different chemical properties and reactivity.

    6-Hydroxypyrimidine: This compound has a hydroxyl group at the same position but lacks the ethylsulfanyl group, leading to different biological activities and applications.

    Ethylpyrimidine: This compound has an ethyl group on the pyrimidine ring but lacks the hydroxyl and ethylsulfanyl groups, resulting in distinct chemical behavior.

The uniqueness of 3-Ethyl-2-(ethylthio)-6-hydroxypyrimidin-4(3H)-one lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26g/mol

IUPAC Name

3-ethyl-2-ethylsulfanyl-6-hydroxypyrimidin-4-one

InChI

InChI=1S/C8H12N2O2S/c1-3-10-7(12)5-6(11)9-8(10)13-4-2/h5,11H,3-4H2,1-2H3

InChI Key

QYNKHRCAOFWUIO-UHFFFAOYSA-N

SMILES

CCN1C(=O)C=C(N=C1SCC)O

Origin of Product

United States

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